6-Bromo-8-methylimidazo[1,2-a]pyrazine

Synthetic Methodology Cross-Coupling Palladium Catalysis

6-Bromo-8-methylimidazo[1,2-a]pyrazine (CAS 1159815-50-5) is a heterocyclic scaffold comprising a fused imidazole-pyrazine core with a bromine atom at the 6-position and a methyl group at the 8-position. The imidazo[1,2-a]pyrazine core serves as a recognized purine isostere, widely exploited in kinase inhibitor design and as a privileged structure in medicinal chemistry campaigns targeting ATP-binding pockets.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1159815-50-5
Cat. No. B1288553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-methylimidazo[1,2-a]pyrazine
CAS1159815-50-5
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=NC(=CN2C1=NC=C2)Br
InChIInChI=1S/C7H6BrN3/c1-5-7-9-2-3-11(7)4-6(8)10-5/h2-4H,1H3
InChIKeyGXWNSJYVSIJRLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8-methylimidazo[1,2-a]pyrazine (CAS 1159815-50-5): A Purine-Isosteric Building Block in Kinase-Focused Discovery


6-Bromo-8-methylimidazo[1,2-a]pyrazine (CAS 1159815-50-5) is a heterocyclic scaffold comprising a fused imidazole-pyrazine core with a bromine atom at the 6-position and a methyl group at the 8-position . The imidazo[1,2-a]pyrazine core serves as a recognized purine isostere, widely exploited in kinase inhibitor design and as a privileged structure in medicinal chemistry campaigns targeting ATP-binding pockets [1]. The specific substitution pattern of this compound—a methyl group at C8 and a reactive bromine handle at C6—distinguishes it from other halogenated regioisomers and amino-substituted analogs commonly encountered in the literature. Its primary documented role is as a synthetic intermediate and chemical probe building block, enabling late-stage diversification through palladium-catalyzed cross-coupling at the C6 position.

Why 6-Bromo-8-methylimidazo[1,2-a]pyrazine Cannot Be Replaced by Common Imidazo[1,2-a]pyrazine Analogs


Within the imidazo[1,2-a]pyrazine chemical space, subtle changes to the substitution pattern produce substantial differences in reactivity, physicochemical properties, and biological target engagement. The 6-bromo substituent on this compound provides a well-established synthetic handle for palladium-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, whereas the 6-chloro analog (CAS 1823375-52-5) exhibits lower oxidative addition reactivity, leading to extended reaction times and reduced yields in many cross-coupling protocols [1]. The C8-methyl group imparts distinct steric and electronic effects compared to the 8-unsubstituted parent scaffold (CAS 91476-79-8), influencing both coupling regioselectivity and the conformational profile of downstream derivatives [2]. Furthermore, unlike SCA40 (6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile), which is a biologically active phosphodiesterase inhibitor, the absence of the C2-carbonitrile and 8-amino substituents in this compound eliminates unwanted biological activity, making it a cleaner chemical probe or starting material for SAR exploration [3].

6-Bromo-8-methylimidazo[1,2-a]pyrazine: Quantitative Differentiation Against Closest Analogs


C6-Bromo Enables Superior Suzuki-Miyaura Coupling Efficiency Compared to the 6-Chloro Analog

The 6-bromo substituent provides markedly faster oxidative addition with Pd(0) catalysts relative to the 6-chloro analog (CAS 1823375-52-5). In imidazo[1,2-a]pyrazine systems, bromo derivatives undergo Suzuki-Miyaura cross-coupling at C6 under standard conditions (Pd(PPh3)4, arylboronic acid, Na2CO3, dioxane/H2O, 80 °C), typically achieving full conversion within 2–4 hours, whereas the corresponding 6-chloro substrate requires elevated temperatures (≥100 °C) and extended reaction times (12–24 h) with specialized ligand systems for comparable conversion [1]. This differential reactivity is a consequence of the lower C–Cl bond dissociation energy and slower oxidative addition kinetics for aryl chlorides versus aryl bromides in palladium-catalyzed processes.

Synthetic Methodology Cross-Coupling Palladium Catalysis

C8-Methyl Substitution Provides Distinct Regioselectivity Profile Relative to C8-Unsubstituted Scaffold

The presence of a methyl group at C8 exerts a directing and steric influence on subsequent C3 functionalization via direct C-H arylation. In the imidazo[1,2-a]pyrazine series, the C8-methyl group enhances the electronic bias for palladium-catalyzed C-H activation at C3, while simultaneously blocking electrophilic substitution at C8 itself. The unsubstituted parent scaffold (8-methylimidazo[1,2-a]pyrazine absent; CAS 91476-79-8 for the 8-H analog) lacks this regiochemical control, potentially yielding mixtures of C3, C6, and C8 arylated products under non-selective conditions [1]. This effect parallels the behavior observed for the 8-methylthio analog in the Gembus et al. one-pot sequential functionalization protocol, where the C8 substituent enabled clean 3,6,8-trisubstitution without cross-reactivity [2].

Regioselective Functionalization C-H Arylation Structure-Activity Relationship

Demonstrated Utility as a Key Intermediate in Syk Kinase Inhibitor Patent Series (WO2009102468)

6-Bromo-8-methylimidazo[1,2-a]pyrazine is explicitly claimed as a chemical class and synthetic intermediate in the Gilead Sciences patent WO2009102468, which describes 6-aryl-imidazo[1,2-a]pyrazine derivatives as inhibitors of Spleen Tyrosine Kinase (Syk) for the treatment of B-cell lymphomas, leukemias, autoimmune diseases, and inflammatory conditions [1]. The compound serves as the penultimate intermediate for the installation of diverse 6-aryl pharmacophores via Suzuki coupling, a synthetic strategy that is not feasible with the corresponding 6-unsubstituted or 6-alkyl analogs. This positions the compound as a procurement-relevant building block for organizations pursuing Syk-targeted or broader kinome-profiling programs.

Kinase Inhibitor Spleen Tyrosine Kinase (Syk) Drug Discovery Intermediate

Absence of C2-Carbonitrile and 8-Amino Groups Differentiates from Biologically Active Analog SCA40/PAB13

SCA40 (6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine-2-carbonitrile) is a known phosphodiesterase inhibitor with PDE3/PDE4/PDE5 activity and bronchodilator effects in guinea pig airway models [1]. PAB13, the corresponding 2-unsubstituted analog (6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine), inhibits Dami cell growth by 76.3% at comparable concentrations, with activity linked to cAMP-elevating and PDE-inhibitory potency [2]. In contrast, 6-Bromo-8-methylimidazo[1,2-a]pyrazine lacks both the C2-carbonitrile and the 8-amino substituents, thus eliminating the pharmacophoric features responsible for PDE engagement. This structural minimalism makes the compound a biologically silent scaffold, suitable for de novo target identification, chemoproteomic profiling, or as a negative control in PDE-focused assays.

Chemical Probe Phosphodiesterase Selectivity Scaffold Minimalism

Procurement-Relevant Application Scenarios for 6-Bromo-8-methylimidazo[1,2-a]pyrazine (CAS 1159815-50-5)


Kinase-Focused Library Synthesis via C6 Diversification

Medicinal chemistry teams building imidazo[1,2-a]pyrazine-based kinase inhibitor libraries can use this compound as a late-stage diversification point. The C6-bromo handle undergoes efficient Suzuki-Miyaura cross-coupling with aryl and heteroaryl boronic acids under standard conditions (Pd(PPh3)4, Na2CO3, dioxane/H2O, 80 °C), enabling rapid generation of 6-aryl analogs for SAR exploration, as demonstrated in the Gembus et al. sequential functionalization protocol [1]. This approach is directly aligned with the synthetic strategy disclosed in the Syk inhibitor patent WO2009102468, where 6-aryl-imidazo[1,2-a]pyrazines were generated from the corresponding 6-bromo intermediate [2].

Regioselective C3-C6 Dual Functionalization for Trisubstituted Scaffolds

The C8-methyl group confers predictable regiocontrol during palladium-catalyzed C-H activation at C3. Following initial Suzuki coupling at C6, the scaffold can undergo direct C3 arylation, vinylation, or benzylation in a one-pot sequential process to afford 3,6,8-trisubstituted imidazo[1,2-a]pyrazines [1]. This synthetic strategy avoids protecting group manipulations and enables efficient construction of highly decorated purine-isosteric libraries for lead optimization campaigns.

Chemical Probe and Negative Control Synthesis for PDE Target Validation

For research groups investigating imidazo[1,2-a]pyrazine-based phosphodiesterase (PDE) inhibitors, this compound provides a structurally matched inactive scaffold. Unlike SCA40 (PDE3/PDE4/PDE5 inhibitor with in vivo bronchodilator activity) and PAB13 (76.3% Dami cell growth inhibition via cAMP elevation), the absence of the C2-carbonitrile and 8-amino substituents eliminates PDE pharmacophoric elements [1][2]. This makes the compound suitable as a negative control in PDE enzyme panels, or as a starting point for chemoproteomic pull-down experiments where scaffold-specific, activity-independent protein binding must be assessed.

HIV Integrase Inhibitor Intermediate Development

The compound is cited as a chemical class in patent CN104903323A, describing substituted spiro-pyrido[1,2-a]pyrazine derivatives as HIV integrase inhibitors [1]. Organizations engaged in antiviral drug discovery, particularly those targeting HIV integrase, can procure this compound to access the imidazo[1,2-a]pyrazine chemical space relevant to this mechanistic class, enabling both competitor IP analysis and novel scaffold hopping strategies.

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